"synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid"
"synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid"
An In-depth Technical Guide: Synthesis and Characterization of 2-(4-Cyanophenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Cyanophenyl)propanoic acid, a versatile arylpropionic acid derivative with significant potential in medicinal chemistry and drug development. As a key building block, its unique structure, featuring a chiral center, a carboxylic acid moiety, and a cyano-functionalized aromatic ring, makes it a valuable intermediate for advanced therapeutic modalities, including peptide-based drugs and Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details a robust synthetic pathway, explains the rationale behind methodological choices, and outlines a suite of analytical techniques for unambiguous structural confirmation and purity assessment, intended for researchers, chemists, and drug development professionals.
Core Compound Profile: Physicochemical and Safety Data
A thorough understanding of a compound's fundamental properties and safety profile is a prerequisite for any laboratory work. 2-(4-Cyanophenyl)propanoic acid is a stable, solid organic compound under standard conditions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 362052-00-4 | [3][4] |
| Molecular Formula | C₁₀H₉NO₂ | [4] |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | 2-(4-cyanophenyl)propanoic acid | |
| SMILES | CC(C1=CC=C(C#N)C=C1)C(=O)O | [3] |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature |[3] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H331: Toxic if inhaled. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P311: Call a POISON CENTER or doctor/physician. |[4] |
Synthesis Strategy: A Logic-Driven Approach
The synthesis of α-arylpropanoic acids is a well-established field, largely driven by the commercial production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[5][6][7] The chosen strategy must be efficient, high-yielding, and utilize readily available starting materials. A logical retrosynthetic analysis reveals a robust pathway starting from 4-cyanobenzyl cyanide.
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the C-C bond at the α-position to the carboxyl group and the bond between the α-carbon and the methyl group. This leads back to a benzyl cyanide synthon, which is an ideal starting point as the benzylic proton is sufficiently acidic for deprotonation and subsequent alkylation.
Caption: Retrosynthesis of the target molecule.
Forward Synthesis Rationale
The proposed forward synthesis is a two-step process:
-
α-Methylation: The benzylic proton of 4-cyanobenzyl cyanide is acidic due to the electron-withdrawing effects of both the phenyl ring and the adjacent nitrile group. Deprotonation with a suitable base (e.g., sodium hydride, sodium methoxide) generates a stabilized carbanion. This nucleophile can then readily react with an electrophilic methyl source, such as iodomethane or dimethyl sulfate, to form the C-C bond, yielding the intermediate 2-(4-cyanophenyl)propanenitrile.
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Nitrile Hydrolysis: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH or KOH) conditions, followed by acidic workup.[8][9] Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can be easily separated from organic impurities before acidification to precipitate the final product.
This pathway is advantageous due to its straightforward nature and the high reactivity of the chosen intermediates, which generally leads to good yields.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, where successful synthesis of the intermediate is a prerequisite for proceeding to the final step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Overall experimental synthesis workflow.
Protocol 3.1: Synthesis of 2-(4-cyanophenyl)propanenitrile
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Rationale: This step constructs the core carbon skeleton. Anhydrous conditions are critical as the sodium hydride base reacts violently with water, and the generated carbanion would be quenched by any protic source. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
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Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve 4-cyanobenzyl cyanide (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
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Stir the resulting mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add iodomethane (CH₃I, 1.2 eq.) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to yield the pure intermediate.
-
Protocol 3.2: Hydrolysis to 2-(4-Cyanophenyl)propanoic Acid
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Rationale: This step converts the nitrile functional group into the target carboxylic acid. Basic hydrolysis is chosen for its typically cleaner reaction profile and straightforward product isolation via precipitation.
-
Methodology:
-
In a round-bottom flask, dissolve the 2-(4-cyanophenyl)propanenitrile (1.0 eq.) from the previous step in ethanol.
-
Add a 6 M aqueous solution of sodium hydroxide (NaOH, 5.0 eq.).
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Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2 by the slow, careful addition of concentrated hydrochloric acid (HCl).
-
A white precipitate of the product should form. Stir the suspension at 0 °C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent system (e.g., toluene/heptane or ethanol/water).
-
Comprehensive Characterization
Unambiguous confirmation of the final product's identity and purity requires a multi-technique, or orthogonal, analytical approach. Spectroscopic and chromatographic methods are employed to verify the molecular structure and assess purity.
Caption: Orthogonal approach to analytical characterization.
Spectroscopic Analysis
The combination of IR, NMR, and MS provides a detailed picture of the molecule's functional groups, atomic connectivity, and mass.
Table 3: Predicted Spectroscopic Data for 2-(4-Cyanophenyl)propanoic Acid
| Technique | Feature | Expected Observation | Rationale |
|---|---|---|---|
| IR | O-H Stretch (Carboxylic Acid) | Very broad, 3300 - 2500 cm⁻¹ | Characteristic of H-bonded dimers in carboxylic acids.[10][11][12] |
| C-H Stretch (sp³ & sp²) | ~3000 - 2850 cm⁻¹, ~3100-3000 cm⁻¹ | Aliphatic and aromatic C-H bonds. | |
| C≡N Stretch (Nitrile) | Strong, sharp, ~2250 - 2230 cm⁻¹ | A highly diagnostic peak for the nitrile group.[11] | |
| C=O Stretch (Carboxylic Acid) | Strong, sharp, ~1725 - 1700 cm⁻¹ | Carbonyl stretch, fundamental to the acid moiety.[10][11] | |
| ¹H NMR | -COOH | 10.0 - 12.0 ppm (broad singlet, 1H) | Highly deshielded acidic proton; exchanges with D₂O.[11][12][13] |
| Aromatic | ~7.7 ppm (d, 2H), ~7.5 ppm (d, 2H) | Two doublets for the para-substituted ring system. | |
| -CH- (α-proton) | ~3.8 ppm (quartet, 1H) | Alpha to both the ring and carbonyl; split by the methyl group. | |
| -CH₃ | ~1.6 ppm (doublet, 3H) | Split by the single α-proton. | |
| ¹³C NMR | -COOH | ~175 - 180 ppm | Deshielded carbonyl carbon.[12][14] |
| Aromatic C-CN | ~110 - 115 ppm | Quaternary carbon attached to the nitrile. | |
| -C≡N | ~118 - 120 ppm | Nitrile carbon.[12] | |
| Aromatic C-H | ~128 - 135 ppm | Aromatic carbons. | |
| -CH- (α-carbon) | ~45 ppm | Aliphatic methine carbon. | |
| -CH₃ | ~18 ppm | Aliphatic methyl carbon. | |
| MS (EI) | [M]⁺ | m/z = 175 | Molecular ion peak. |
| [M-CH₃]⁺ | m/z = 160 | Loss of the methyl group. |
| | [M-COOH]⁺ | m/z = 130 | Loss of the carboxyl group, a common fragmentation.[15][16] |
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a synthesized compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with a formic acid modifier), the final product should appear as a single major peak. Integration of this peak area relative to all other peaks provides a quantitative measure of purity, which should ideally be >95% for research applications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides definitive identity confirmation.[3][17] The sample is first separated by HPLC, and the eluent is directed into a mass spectrometer. The resulting data will show a peak at the correct retention time with a mass spectrum corresponding to the molecular weight of the target compound (e.g., m/z = 176 for [M+H]⁺ in positive ion mode).
Applications and Future Outlook
2-(4-Cyanophenyl)propanoic acid is more than a simple organic molecule; it is an enabling tool for modern drug discovery.
-
Peptide Therapeutics: The incorporation of non-natural amino acids is a key strategy for improving the pharmacological properties of peptide-based drugs. This compound's backbone can be modified to serve as a scaffold, with the cyanophenyl group influencing electronic properties, stability, and target engagement.[1]
-
PROTAC Development: PROTACs are bifunctional molecules that induce protein degradation. They consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The propanoic acid moiety of this molecule is an ideal attachment point for linker synthesis, making it a valuable building block in this rapidly advancing field.[2]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify initial binding interactions with biological targets.
-
Derivatives with Biological Activity: The broader family of arylpropionic acids is renowned for its diverse biological activities, most notably as anti-inflammatory agents.[5][6][18] This core structure serves as a template for synthesizing novel derivatives with potentially new or improved therapeutic effects.
Conclusion
The synthesis of 2-(4-Cyanophenyl)propanoic acid via α-methylation of 4-cyanobenzyl cyanide followed by nitrile hydrolysis is a logical and efficient route. Its successful synthesis and purification must be validated by a rigorous and orthogonal set of analytical characterization techniques, including IR, NMR, and MS, to ensure structural integrity and purity. As a versatile and functionalized building block, this compound holds significant value for researchers and scientists in the development of next-generation therapeutics.
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